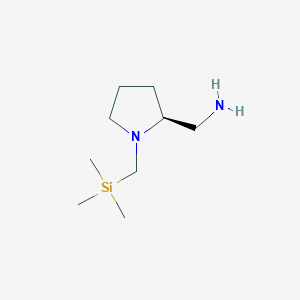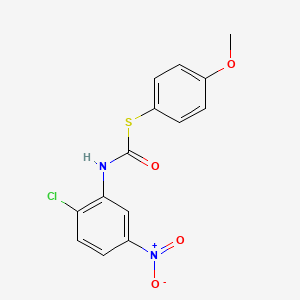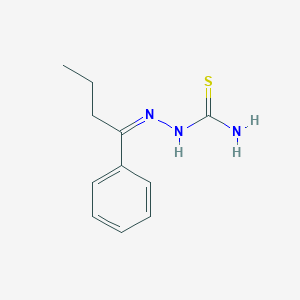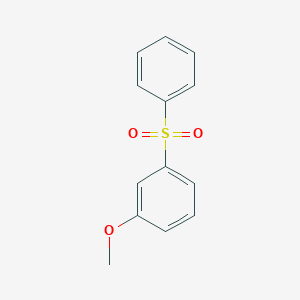
1-Methoxy-3-(phenylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(phenylsulfonyl)benzene is an organic compound characterized by a methoxy group (-OCH3) and a phenylsulfonyl group (-SO2Ph) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(phenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-methoxybenzene (anisole) with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(phenylsulfonyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-3-(phenylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(phenylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenylsulfonyl group can engage in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Methoxy-4-(phenylsulfonyl)benzene
- 1-Methoxy-2-(phenylsulfonyl)benzene
- 1-Methoxy-3-(methylsulfonyl)benzene
Comparison: 1-Methoxy-3-(phenylsulfonyl)benzene is unique due to the specific positioning of the methoxy and phenylsulfonyl groups on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from its isomers and analogs. The compound’s unique structure allows for specific applications in various fields, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-methoxybenzene |
InChI |
InChI=1S/C13H12O3S/c1-16-11-6-5-9-13(10-11)17(14,15)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
RAYKFMBXKZRFBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
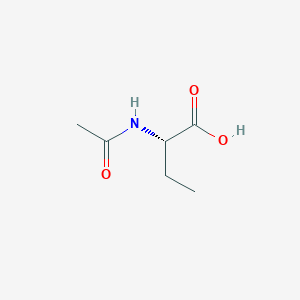


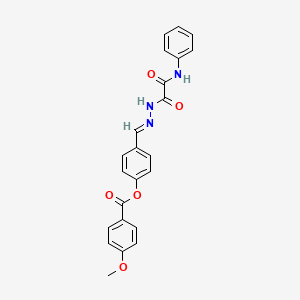


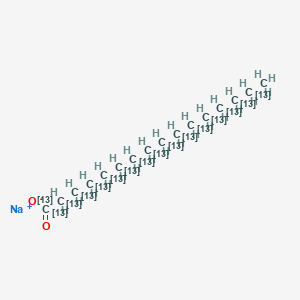
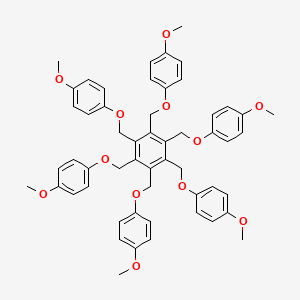
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
